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Compound Name: USP30-I-1

Cat. No.: B15583890 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Ubiquitin-Specific

Protease 30 (USP30) and the utility of its inhibitors as chemical probes to investigate and

modulate mitochondrial quality control pathways. It details the underlying molecular

mechanisms, presents quantitative data for key inhibitors, and provides detailed experimental

protocols.

Introduction: The Central Role of Mitochondrial
Quality Control
Mitochondria are critical cellular organelles responsible for energy production, metabolism, and

signaling. To maintain cellular health, dysfunctional or damaged mitochondria are selectively

removed through a specialized autophagic process known as mitophagy.[1] Defective

mitophagy is implicated in a range of human pathologies, most notably neurodegenerative

conditions like Parkinson's disease (PD).[2][3]

The most well-characterized mitophagy pathway is governed by the kinase PINK1 and the E3

ubiquitin ligase Parkin.[2][4] This pathway acts as a sensor and effector system, marking

damaged mitochondria for degradation. Counteracting this process is the deubiquitinase (DUB)

USP30, which is constitutively localized to the outer mitochondrial membrane (OMM).[5][6]

USP30 removes the ubiquitin signals deposited by Parkin, thereby acting as a crucial negative

regulator or "brake" on mitophagy.[6][7][8]
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The development of potent and selective small-molecule inhibitors for USP30 has provided

powerful tools to dissect the intricacies of mitochondrial quality control. These inhibitors allow

for the acute, reversible modulation of mitophagy, enabling researchers to study its dynamics

and downstream consequences. This guide focuses on the application of these inhibitors,

exemplified by compounds from the cyano-pyrrolidine and benzosulphonamide classes, for the

robust study of mitochondrial homeostasis.

The PINK1/Parkin/USP30 Signaling Axis
Mitochondrial quality control via the PINK1/Parkin pathway is a tightly regulated cascade of

post-translational modifications. USP30 acts as a key checkpoint in this pathway.

2.1 Mechanism of PINK1/Parkin-Mediated Mitophagy Under healthy conditions, the kinase

PINK1 is imported into the inner mitochondrial membrane and rapidly cleaved and degraded.[9]

Upon mitochondrial damage, such as membrane depolarization, PINK1 import is halted,

leading to its accumulation on the OMM.[3][9] This triggers a feed-forward signaling cascade:

PINK1 Activation: Stabilized PINK1 auto-phosphorylates, activating its kinase function.[4]

Substrate Phosphorylation: Activated PINK1 phosphorylates two key substrates at Serine 65:

ubiquitin (pS65-Ub) and the ubiquitin-like (Ubl) domain of Parkin (pS65-Parkin).[4][9]

Parkin Recruitment and Activation: The cytosolic E3 ligase Parkin is recruited to the

damaged mitochondrion through its affinity for pS65-Ub. The dual phosphorylation of both

Parkin and ubiquitin fully activates Parkin's E3 ligase activity.[2][4]

OMM Ubiquitination: Activated Parkin ubiquitinates numerous OMM proteins, creating dense

ubiquitin chains. These chains are further phosphorylated by PINK1, amplifying the signal.[2]

Autophagy Recruitment: The phosphorylated ubiquitin chains are recognized by autophagy

receptors (e.g., OPTN, NDP52), which recruit the core autophagy machinery to engulf the

damaged organelle in an autophagosome.[10]

Lysosomal Degradation: The autophagosome fuses with a lysosome, leading to the

degradation of the mitochondrion and its contents.
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2.2 USP30: A Negative Regulator of Mitophagy USP30 is the primary deubiquitinase localized

at the mitochondria and opposes Parkin's function.[5][6] It exerts its inhibitory effect through

several mechanisms:

Deubiquitination of OMM Proteins: USP30 removes ubiquitin chains from Parkin substrates

on the OMM, such as TOM20.[7][8] This action directly counteracts the "eat-me" signal

required for mitophagy.

Suppression of Parkin Activation: By reducing the density of ubiquitin chains on the

mitochondria, USP30 dampens the recruitment and full activation of Parkin.[11]

Chain Specificity: Biochemical studies have shown that USP30 preferentially cleaves K6-

and K11-linked ubiquitin chains, which are among those synthesized by Parkin.[8][11]

Inhibition of USP30 is therefore a promising strategy to enhance the clearance of damaged

mitochondria, particularly in disease states where the PINK1/Parkin pathway may be impaired.

[4][6][12]

Caption: The PINK1/Parkin signaling pathway for mitophagy and its opposition by USP30.

Quantitative Data on USP30 Inhibitors
Several classes of USP30 inhibitors have been developed, providing a range of chemical tools

for research. The potency and selectivity of these compounds are critical for interpreting

experimental results.

Table 1: Biochemical Potency of Selected USP30 Inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6030704/
https://www.researchgate.net/publication/262844785_The_mitochondrial_deubiquitinase_USP30_opposes_Parkin-mediated_mitophagy
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12411550/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1629709/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12411550/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1629709/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2022.890823/full
https://www.researchgate.net/publication/262844785_The_mitochondrial_deubiquitinase_USP30_opposes_Parkin-mediated_mitophagy
https://www.bioworld.com/articles/703108-usp30-loss-or-inhibition-enhances-mitophagy-in-parkinsons-disease-mouse-model?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Name

Chemical
Class

IC50 (nM) Assay Method Reference

USP30Inh-1
Cyano-
pyrrolidine

15 - 30
Ub-Rho110
Cleavage

[13]

USP30Inh-2
Cyano-

pyrrolidine
15 - 30

Ub-Rho110

Cleavage
[13]

USP30Inh-3
Cyano-

pyrrolidine
15 - 30

Ub-Rho110

Cleavage
[13]

Compound 39
Benzosulphonam

ide
~20 Enzymatic Assay [14]

| ST-539 | Phenylalanine derivative | Potent (IC50 not specified) | Cellular TOM20 Turnover |

[15] |

Note: IC50 values can vary based on the specific assay conditions and substrate used.

Table 2: Cellular Effects and Selectivity of USP30 Inhibitors
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Compound
Cellular Effect &
Concentration

Selectivity Notes Reference

USP30Inh-1, -2, -3

Increased p-Ser65-
Ub in iPSC-derived
neurons (3 µM).[16]

Good selectivity at
1 µM against >40
DUBs. Off-target
inhibition of USP6,
USP21, and USP45
observed at 10 µM.
[13]

[13][16]

Compound 39

Restored mitophagy in

PRKN mutant patient-

derived neurons.

Enhanced basal

mitophagy in SH-

SY5Y cells (24h

treatment).[14][17]

Highly selective;

activity profile in cells

closely matches

USP30 knockout,

suggesting minimal

off-targets.[14]

[14][17]

| ST-539 | Induced tissue-specific mitophagy in vivo (mouse heart) at 25 mg/kg.[15] |

Selectively inhibits USP30 enzyme function in vitro.[15] |[15] |

Experimental Protocols
The following protocols describe key assays for characterizing USP30 inhibitors and their

effects on mitochondrial quality control.

4.1 Protocol 1: In Vitro USP30 Deubiquitinase (DUB) Assay

Principle: This assay directly measures the enzymatic activity of recombinant USP30 and its

inhibition by a test compound. A common method uses a fluorogenic ubiquitin substrate, like

Ubiquitin-Rhodamine110, which releases a fluorescent signal upon cleavage.[16] An alternative

method monitors the cleavage of specific ubiquitin chains (e.g., K6-di-Ub) by SDS-PAGE.[16]

Materials:

Recombinant human USP30 (rhUSP30)
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Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110) or K6-linked di-ubiquitin (K6-di-Ub)

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5

Test inhibitor (e.g., USP30-I-1) dissolved in DMSO

384-well black, low-binding plates

Plate reader (for fluorescent assay) or SDS-PAGE equipment and immunoblotting reagents

(for chain cleavage assay)

Procedure (Ub-Rho110 Method):

Prepare serial dilutions of the USP30 inhibitor in DMSO. Dispense a small volume (e.g., 50-

100 nL) into the 384-well plate.

Prepare a solution of rhUSP30 in assay buffer at a working concentration (e.g., 1-5 nM).

Add the rhUSP30 solution to the wells containing the inhibitor and incubate for 15-30

minutes at room temperature to allow for binding.

Initiate the reaction by adding the Ub-Rho110 substrate (final concentration e.g., 100 nM).

Immediately begin monitoring the increase in fluorescence (Excitation: 485 nm, Emission:

535 nm) over time (e.g., 30-60 minutes) in a plate reader.

Include controls: "no enzyme" (background), and "DMSO only" (100% activity).

Data Analysis:

Calculate the initial reaction rate (slope of fluorescence vs. time).

Normalize the rates to the DMSO control.

Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

4.2 Protocol 2: Mitophagy Flux Assay Using mt-Keima
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Principle: This assay quantifies mitophagy flux in living cells using a pH-sensitive fluorescent

protein, Keima, targeted to the mitochondrial matrix (mt-Keima).[1][18] In the neutral pH (~8.0)

of the mitochondrial matrix, mt-Keima is preferentially excited by a 440 nm laser.[18][19] When

a mitochondrion is engulfed by an autophagosome and fuses with a lysosome, the acidic

environment (pH ~4.5) causes a shift in mt-Keima's excitation maximum to ~586 nm.[1][19] The

ratio of the 586 nm-excited signal (lysosomal) to the 440 nm-excited signal (mitochondrial)

provides a quantitative measure of mitophagy.[18]

Materials:

Cells stably expressing mt-Keima (e.g., HeLa, SH-SY5Y)

USP30 inhibitor and vehicle control (DMSO)

Optional: Mitophagy inducer (e.g., CCCP, or Oligomycin/Antimycin A)

Live-cell imaging confocal microscope with 405/458 nm and 561 nm lasers or a flow

cytometer with similar laser lines.

Culture medium and plates suitable for imaging.

Procedure (Microscopy-based):

Plate mt-Keima expressing cells onto glass-bottom dishes.

Allow cells to adhere overnight.

Treat cells with the USP30 inhibitor or vehicle for the desired duration (e.g., 6-24 hours). In

some experiments, a mitochondrial stressor (e.g., 10 µM CCCP) is added for the final 2-6

hours to induce mitophagy.[20]

Mount the dish on a heated, CO2-controlled microscope stage.

Acquire images using sequential scanning with two excitation wavelengths:

Channel 1 (Mitochondrial): Ex: 458 nm, Em: 620 nm

Channel 2 (Lysosomal/Mitophagic): Ex: 561 nm, Em: 620 nm
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Capture images from multiple fields of view for each condition.

Data Analysis:

For each cell, segment the red (lysosomal) puncta and the green (mitochondrial) network.

Calculate the ratio of the total red fluorescence intensity to the total green fluorescence

intensity.

An increase in the red/green ratio indicates an increase in mitophagy flux.

Alternatively, for flow cytometry, cells are gated based on their high red-to-green

fluorescence ratio to determine the percentage of the population actively undergoing

mitophagy.[21]
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Caption: Experimental workflow for the mt-Keima mitophagy flux assay.
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4.3 Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is used to verify that a compound binds to its intended target within the

complex environment of a cell. The principle is that ligand binding stabilizes the target protein,

leading to an increase in its melting temperature (the temperature at which it denatures and

aggregates).[22][23] This change can be detected by heating cell lysates to various

temperatures and quantifying the amount of soluble protein remaining via Western blot.

Materials:

Cultured cells

USP30 inhibitor and vehicle control (DMSO)

PBS with protease inhibitors

Liquid nitrogen and a thermal cycler or heating block

Ultracentrifuge or high-speed microcentrifuge

SDS-PAGE and Western blot reagents, including a specific antibody for USP30

Procedure:

Culture cells and treat with the USP30 inhibitor or vehicle for a specified time (e.g., 1-2

hours).

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at

room temperature).

Aliquot the lysate into PCR tubes for each temperature point.

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3

minutes, followed by cooling at room temperature for 3 minutes.
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Separate the soluble fraction (containing non-denatured protein) from the aggregated

precipitate by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

Collect the supernatant and analyze the amount of soluble USP30 at each temperature point

by Western blot.

Data Analysis:

Quantify the band intensity for USP30 at each temperature for both the vehicle- and inhibitor-

treated samples.

Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

Plot the fraction of soluble protein versus temperature for both conditions.

A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle

control indicates target engagement.
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Click to download full resolution via product page

Caption: Logical flow demonstrating how USP30 inhibition enhances mitophagy.

Conclusion
USP30 is a validated and critical negative regulator of mitochondrial quality control. The

availability of potent and selective small-molecule inhibitors for USP30 provides an

indispensable toolkit for researchers in cell biology and drug discovery. These compounds
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allow for the precise pharmacological enhancement of mitophagy, enabling detailed studies of

its role in cellular homeostasis and disease. By using the quantitative data and robust protocols

outlined in this guide, researchers can effectively probe the function of the

PINK1/Parkin/USP30 axis and explore the therapeutic potential of modulating this fundamental

cellular process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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